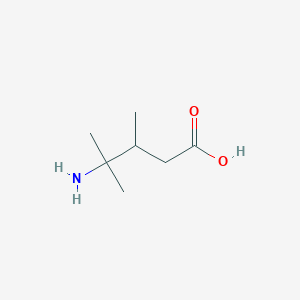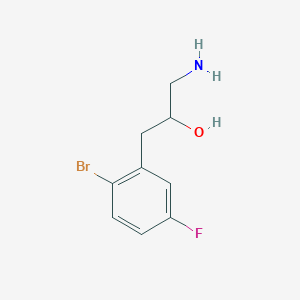![molecular formula C5H9ClF3NS B13611552 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C5H9ClF3NS It is known for its unique structural features, which include a trifluoroethyl group attached to an azetidine ring via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine compounds.
Aplicaciones Científicas De Investigación
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to modulation of their activity. The azetidine ring provides structural rigidity, contributing to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]pyrrolidine hydrochloride
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]piperidine hydrochloride
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]morpholine hydrochloride
Uniqueness
Compared to similar compounds, 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C5H9ClF3NS |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroethylsulfanyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H |
Clave InChI |
APIWBGYCAHQWFN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)SCC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)


![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)






![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
